10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene) with a 3-chlorobenzenesulfonyl group at position 10 and a 3,5-dimethylphenyl substituent at the amine position (N-7). Its design integrates sulfur and nitrogen atoms within the fused-ring system, which is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-12-8-13(2)10-15(9-12)23-19-18-17(6-7-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)11-16/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWRCIDXHWMFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the sulfonyl and amine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur and nitrogen-containing compounds.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s sulfonyl and amine groups play a crucial role in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-functionalized heterocycles. Below is a detailed comparison with analogs, focusing on structural features, synthetic pathways, and inferred biological properties.
Structural Analogues
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to analogues with smaller aryl groups (e.g., phenyl), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability: The chlorine atom on the benzenesulfonyl group may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-halogenated analogues.
Biological Activity
The compound 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its antibacterial and anticancer activities.
- Molecular Formula : C21H16ClN5O2S2
- Molecular Weight : 469.98 g/mol
- Structural Features : The compound features a tetraazatricyclo structure which is significant for its biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10.31 |
| Salmonella typhi | 10.63 |
| Staphylococcus aureus | 10.59 |
| Pseudomonas aeruginosa | 10.45 |
| Bacillus subtilis | 11.77 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promise in anticancer studies. Research indicates that it may inhibit the proliferation of cancer cell lines through various mechanisms:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase.
- Inhibition of Tumor Growth : In vivo studies have indicated reduced tumor growth in xenograft models treated with this compound.
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized derivatives of similar sulfonamide compounds and tested their antibacterial activities against multiple strains. The results indicated that modifications in the sulfonamide group significantly affected antibacterial potency .
- Anticancer Research : Another study focused on the tetraazatricyclo structure's ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis involves multi-step procedures:
Core Structure Formation : Build the tricyclic framework via cyclization reactions. For analogous compounds, thieno-triazolopyrimidine cores are synthesized using catalytic bases (e.g., NaH) and sulfonating agents .
Functionalization : Introduce the 3-chlorobenzenesulfonyl group via nucleophilic substitution (e.g., using 3-chlorobenzenesulfonyl chloride in anhydrous DCM) and the 3,5-dimethylphenylamine group via Buchwald-Hartwig coupling .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Conditions :
- Strict moisture control during sulfonylation to avoid hydrolysis.
- Optimize reaction time and temperature (e.g., 60–80°C for coupling steps) to prevent side products .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water + 0.1% TFA): Target ≥98% purity with retention time consistency .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Intermediate: How can researchers design experiments to optimize synthesis yield while minimizing byproducts?
Answer:
Use Design of Experiments (DoE) principles:
- Variables : Vary catalyst loading (e.g., Pd for coupling), temperature, and solvent polarity.
- Response Surface Methodology : Identify optimal conditions (e.g., 1.5 mol% Pd catalyst, DMF at 70°C) for maximum yield .
- Byproduct Mitigation :
- Monitor intermediates via TLC to terminate reactions at ~90% conversion.
- Add scavengers (e.g., polymer-bound thiourea for excess sulfonyl chloride) .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to reduce inter-lab variability .
- Orthogonal Validation : Pair MTT assays with flow cytometry (apoptosis) or Western blotting (caspase-3 activation) to confirm mechanisms .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to impurities or solvent effects .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Modular Synthesis : Synthesize derivatives with variations in:
- Sulfonyl substituents (e.g., 4-Cl vs. 3-Cl).
- Aromatic amine groups (e.g., 3,5-dimethylphenyl vs. 3-methoxyphenyl) .
- Computational Screening : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR to prioritize derivatives .
- Biological Profiling : Test derivatives in parallel assays (e.g., kinase inhibition, antimicrobial disk diffusion) to map substituent effects .
Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action in cancer models?
Answer:
- In Vitro Models :
- Mitochondrial Depolarization : Use JC-1 dye to assess ΔΨm collapse, a hallmark of apoptosis .
- Caspase Activation : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- In Vivo Models :
Expert-Level: How can researchers address discrepancies in physicochemical data (e.g., conflicting solubility or stability reports)?
Answer:
- Controlled Stability Studies :
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
